甲基7-溴喹啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

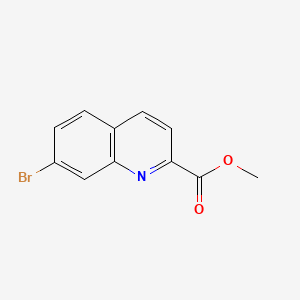

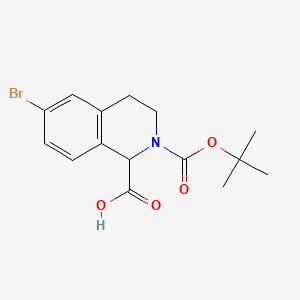

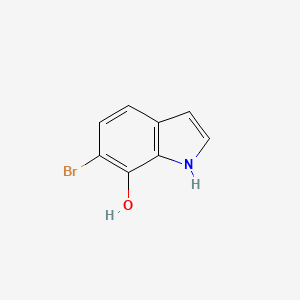

“Methyl 7-bromoquinoline-2-carboxylate” is a chemical compound with the formula C11H8BrNO2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 7-bromoquinoline-2-carboxylate”, has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “Methyl 7-bromoquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a carboxylate group, which contribute to its unique properties .Physical And Chemical Properties Analysis

“Methyl 7-bromoquinoline-2-carboxylate” has a molecular weight of 266.09 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is moderate .科学研究应用

荧光增白剂:已经研究了甲基7-溴喹啉-2-羧酸酯衍生物作为荧光增白剂的潜在用途。在纺织和纸张行业中,这种应用对于增强产品的亮度和外观至关重要(Rangnekar & Shenoy, 1987)。

抗疟药物:研究表明喹啉衍生物的合成,包括甲基7-溴喹啉-2-羧酸酯,作为寻找新的抗疟药物的潜在引物化合物。在疟疾治疗和预防的背景下,这尤为重要(Hostyn等,2005)。

光敏保护基:一项研究描述了基于溴化羟基喹啉衍生物的光敏保护基的合成和光化学性质。这种化合物,与甲基7-溴喹啉-2-羧酸酯相关,对于其对多光子诱导光解的敏感性在生物学环境中非常有用,可以在体内研究中加以利用(Fedoryak & Dore, 2002)。

抗癌活性:已经探讨了某些喹啉衍生物的合成,包括与甲基7-溴喹啉-2-羧酸酯相关的化合物,以寻找其潜在的抗癌效果,特别是对乳腺癌。这些化合物在体外抑制癌细胞生长方面显示出有希望的结果(Gaber et al., 2021)。

结构分析:已经广泛研究了甲基7-溴喹啉-2-羧酸酯衍生物的分子和晶体结构,为了解它们的化学性质以及在各个研究领域中的潜在应用提供了见解(Rudenko等,2013)。

未来方向

属性

IUPAC Name |

methyl 7-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZMEPNNMSTQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromoquinoline-2-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)